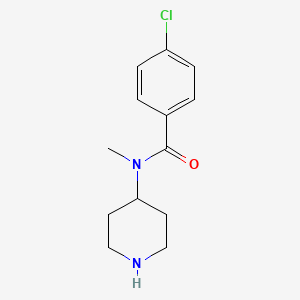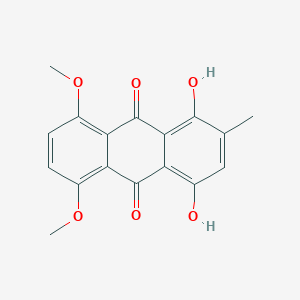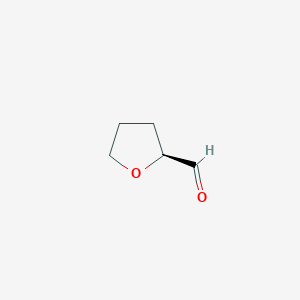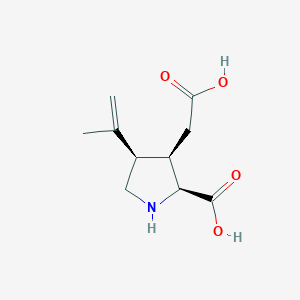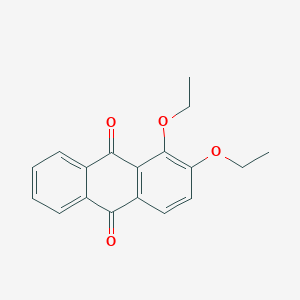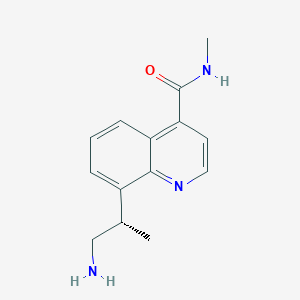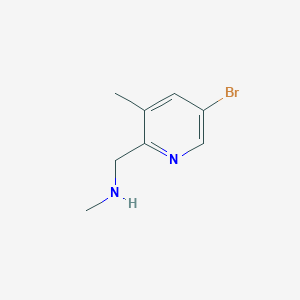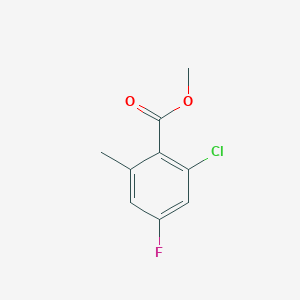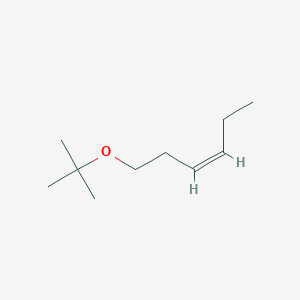
(Z)-1-t-Butoxyhex-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-t-Butoxyhex-3-ene is an organic compound characterized by the presence of a t-butoxy group attached to a hexene chain The (Z) notation indicates the specific geometric configuration of the double bond, where the highest priority substituents on each carbon of the double bond are on the same side
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-t-Butoxyhex-3-ene typically involves the reaction of a suitable hexene precursor with a t-butoxy group donor under controlled conditions. One common method is the alkylation of hex-3-ene with t-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the t-butyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
(Z)-1-t-Butoxyhex-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The t-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Produces alcohols or ketones depending on the reaction conditions.
Reduction: Yields saturated hexane derivatives.
Substitution: Results in the formation of various substituted hexenes depending on the nucleophile used.
科学的研究の応用
(Z)-1-t-Butoxyhex-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Z)-1-t-Butoxyhex-3-ene involves its interaction with molecular targets through its functional groups. The t-butoxy group can participate in hydrogen bonding and van der Waals interactions, while the double bond can undergo addition reactions. These interactions and reactions contribute to the compound’s reactivity and potential biological activity.
類似化合物との比較
Similar Compounds
(E)-1-t-Butoxyhex-3-ene: The (E) isomer has the highest priority substituents on opposite sides of the double bond, leading to different physical and chemical properties.
1-t-Butoxyhexane: A saturated analog without the double bond, exhibiting different reactivity.
1-t-Butoxy-3-hexanol: An alcohol derivative with different functional group reactivity.
Uniqueness
(Z)-1-t-Butoxyhex-3-ene is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules
特性
分子式 |
C10H20O |
|---|---|
分子量 |
156.26 g/mol |
IUPAC名 |
(Z)-1-[(2-methylpropan-2-yl)oxy]hex-3-ene |
InChI |
InChI=1S/C10H20O/c1-5-6-7-8-9-11-10(2,3)4/h6-7H,5,8-9H2,1-4H3/b7-6- |
InChIキー |
JNDCGTDRFXSTTE-SREVYHEPSA-N |
異性体SMILES |
CC/C=C\CCOC(C)(C)C |
正規SMILES |
CCC=CCCOC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
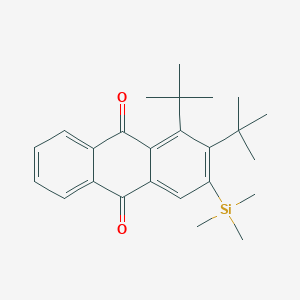
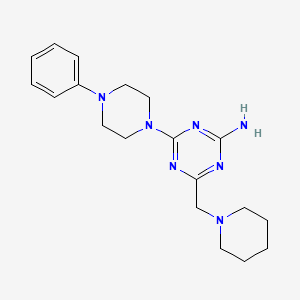
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
